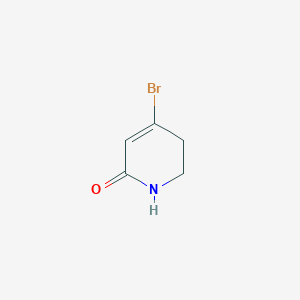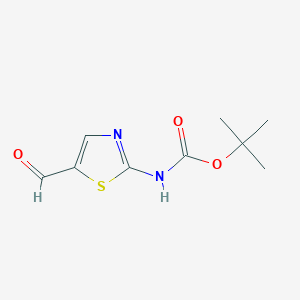
4-Bromo-5,6-dihydropyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5,6-dihydropyridin-2(1H)-one, also known as 4-bromo-2-hydroxypyridine, is an organic compound with a molecular formula of C5H6BrNO. It is a colorless solid that is insoluble in water and has a molecular weight of 181.01 g/mol. 4-Bromo-5,6-dihydropyridin-2(1H)-one has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a precursor to other compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Synthesis Methods : 4-Bromo-5,6-dihydropyridin-2(1H)-one and its derivatives are synthesized through various methods, including β,γ-unsaturated α-bromo-ketene/imine cycloaddition, which leads to 3-bromo-5,6-dihydropyridin-2-ones. These methods are pivotal in producing compounds with potential biological activities (Cardillo et al., 2004).
- Characterization Techniques : Characterization of these compounds often involves Nuclear Magnetic Resonance (NMR) spectroscopy, highlighting their structural intricacies (Rucins et al., 2020).
Utility in Synthesis of Other Compounds
- Intermediate for Synthesis : These compounds serve as intermediates in synthesizing various biologically active and amphiphilic derivatives, underpinning their versatility in medicinal chemistry (Wang et al., 2016).
- Applications in Organic Synthesis : They are employed in organic synthesis to construct lipid-like compounds and other cationic 1,4-dihydropyridine derivatives (Kalme et al., 2004).
Photocycloaddition and Fluorescent Probes
- Photocycloaddition Studies : Their utility in photocycloaddition reactions, especially in intramolecular settings, is significant. This contributes to the understanding of reaction dynamics under different conditions (Albrecht et al., 2008).
- Fluorescent Probe Development : Remarkably, 4-Bromo-5,6-dihydropyridin-2(1H)-one derivatives are used in developing fluorescent probes for detecting ions like CN-, illustrating their potential in analytical chemistry (Xue et al., 2021).
Biomedical Research
- Cholinesterase Enzyme Inhibition : Some derivatives of 4-Bromo-5,6-dihydropyridin-2(1H)-one are evaluated for their cholinesterase enzyme inhibition properties, indicating their potential in treating disorders like Alzheimer's disease (Sellitepe et al., 2019).
- Antioxidant Activities : These compounds are also investigated for their antioxidant properties, which could be relevant in combating oxidative stress-related diseases (Sellitepe et al., 2019).
Eigenschaften
IUPAC Name |
4-bromo-2,3-dihydro-1H-pyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c6-4-1-2-7-5(8)3-4/h3H,1-2H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNYEJLHNYBCFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid](/img/structure/B1374632.png)







![4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1374643.png)